molecular formula C11H11N3OS B5844273 1-(Furan-2-ylmethyl)-3-pyridin-2-ylthiourea

1-(Furan-2-ylmethyl)-3-pyridin-2-ylthiourea

Cat. No.: B5844273
M. Wt: 233.29 g/mol
InChI Key: KEYHJXUZQYFDHO-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-3-pyridin-2-ylthiourea is a heterocyclic compound that features both furan and pyridine rings

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-pyridin-2-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c16-11(13-8-9-4-3-7-15-9)14-10-5-1-2-6-12-10/h1-7H,8H2,(H2,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYHJXUZQYFDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=S)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-ylmethyl)-3-pyridin-2-ylthiourea typically involves the reaction of furan-2-ylmethylamine with pyridine-2-isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale equipment for the synthesis and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)-3-pyridin-2-ylthiourea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The thiourea group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(Furan-2-ylmethyl)-3-pyridin-2-ylthiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-3-pyridin-2-ylthiourea involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-ylmethyl)-3-phenylthiourea: Similar structure but with a phenyl group instead of a pyridine ring.

    1-(Furan-2-ylmethyl)-3-thiophen-2-ylthiourea: Contains a thiophene ring instead of a pyridine ring.

Uniqueness

1-(Furan-2-ylmethyl)-3-pyridin-2-ylthiourea is unique due to the presence of both furan and pyridine rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

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